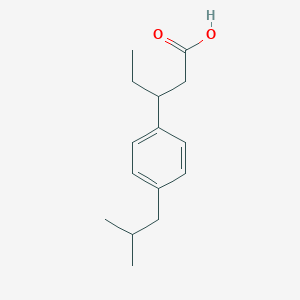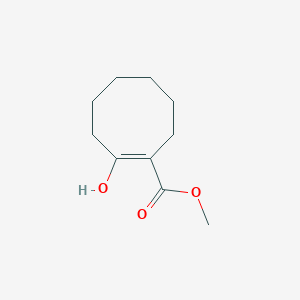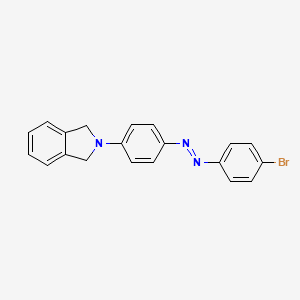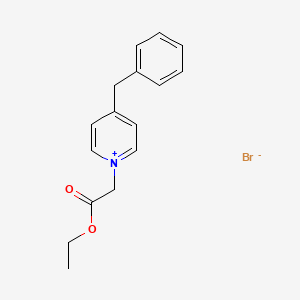
3-(4-Isobutylphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(4-Isobutilfenil)pentanoico es un compuesto orgánico con la fórmula molecular C15H22O2. Es un derivado del ácido pentanoico, que presenta un grupo isobutlfenilo unido al tercer carbono de la cadena del ácido pentanoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-(4-Isobutilfenil)pentanoico generalmente implica la alquilación de un derivado del ácido fenilacético. Un método común incluye la alquilación de Friedel-Crafts del 4-isobutlbenceno con un agente acilante adecuado, seguido de pasos de reducción y carboxilación posteriores . Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, temperaturas altas y catalizadores específicos para asegurar el rendimiento del producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para el ácido 3-(4-Isobutilfenil)pentanoico pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-(4-Isobutilfenil)pentanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo fenilo o en el grupo ácido carboxílico.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aldehídos. Las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo fenilo o en el grupo ácido carboxílico .
Aplicaciones Científicas De Investigación
El ácido 3-(4-Isobutilfenil)pentanoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Este compuesto se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Medicina: La investigación explora su potencial como intermedio farmacéutico y sus efectos en los sistemas biológicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(4-Isobutilfenil)pentanoico implica su interacción con objetivos moleculares y vías específicas. Puede actuar como un inhibidor o un activador de ciertas enzimas, afectando las vías metabólicas y los procesos celulares. El mecanismo exacto depende de la aplicación específica y del sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-(4-Metilfenil)pentanoico
- Ácido 4-Metil-3-(4-Metilfenil)pentanoico
- Ácido 3-Metil-3-Fenil-pentanoico
- Ácido 3-(4-Isobutilfenil)-2-Butenoico
- Ácido 4-Metil-3-Fenil-pentanoico
Unicidad
El ácido 3-(4-Isobutilfenil)pentanoico es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su grupo isobutlfenilo proporciona efectos estéricos y electrónicos que influyen en su reactividad e interacciones con objetivos biológicos. Esta singularidad lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
57960-07-3 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
3-[4-(2-methylpropyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C15H22O2/c1-4-13(10-15(16)17)14-7-5-12(6-8-14)9-11(2)3/h5-8,11,13H,4,9-10H2,1-3H3,(H,16,17) |
Clave InChI |
ANCNWCSUQJUYNG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)O)C1=CC=C(C=C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




-lambda~5~-bismuthane](/img/structure/B11939637.png)








![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)


